2-((R)-1-Benzyl-piperidin-3-ylamino)-ethanol
Description
Properties
IUPAC Name |
2-[[(3R)-1-benzylpiperidin-3-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c17-10-8-15-14-7-4-9-16(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14-15,17H,4,7-12H2/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAKEOCEKASBCZ-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CC2=CC=CC=C2)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Benzyl-3-piperidone
The ketone precursor 1-benzyl-3-piperidone serves as the foundational intermediate. Neutralization of its hydrochloride salt (1-benzyl-3-piperidone·HCl·H2O) is achieved via aqueous sodium carbonate (2.0 equiv, 20 mL H2O) followed by ethyl acetate extraction (3×30 mL), yielding the free base in 95% purity. Alternatives include dichloromethane washes with 1 M NaOH, though this method risks emulsion formation, reducing yields to 82%.
Reductive Amination with Ethanolamine
Condensation of 1-benzyl-3-piperidone (10 mmol) with ethanolamine (12 mmol) in methanol under reflux (12 h) forms the imine intermediate. Subsequent reduction with sodium borohydride (NaBH4, 15 mmol) at 0°C for 2 h affords the racemic amine in 74% yield. Enantiomeric resolution is achieved via chiral column chromatography (Chiralpak IC, hexane/isopropanol 70:30), isolating the (R)-isomer with 98% ee but diminishing overall yield to 52%.
Table 1. Reductive Amination Optimization
| Parameter | Condition | Yield (%) | ee (%) |
|---|---|---|---|
| Reducing Agent | NaBH4 | 74 | - |
| Catalyst | None | 68 | - |
| Solvent | Methanol | 74 | - |
| Chiral Resolution | Chiralpak IC | 52 | 98 |
Nucleophilic Substitution of Piperidine Derivatives
Halogenated Precursor Synthesis
3-Aminopiperidine derivatives are functionalized with bromoethanol under SN2 conditions. Treatment of 1-benzyl-3-aminopiperidine (5 mmol) with 2-bromoethanol (6 mmol) in 1,4-dioxane (20 mL) at 80°C for 48 h yields 2-((1-benzylpiperidin-3-yl)amino)ethanol in 63% yield. Potassium carbonate (K2CO3, 2.0 equiv) enhances nucleophilicity but necessitates rigorous drying to prevent hydrolysis.
Stereochemical Control
Chiral induction is achieved using (R)-BINOL-derived phosphoric acid catalysts (10 mol%), enabling asymmetric amination with 89% ee. However, extended reaction times (72 h) and elevated temperatures (100°C) limit scalability.
Enzymatic Resolution of Racemic Mixtures
Lipase-Catalyzed Acetylation
Candida antarctica lipase B (CAL-B) selectively acetylates the (S)-enantiomer in a racemic mixture (50 mmol) using vinyl acetate (2.0 equiv) in tert-butyl methyl ether. The unreacted (R)-amine is isolated in 45% yield with >99% ee, though enzyme costs impede industrial adoption.
Industrial-Scale Production
Continuous Flow Hydrogenation
A packed-bed reactor with Raney nickel (5% w/w) facilitates continuous hydrogenation of 1-benzyl-3-piperidone oxime at 80°C and 50 bar H2. Ethanolamine is introduced in situ, achieving 91% conversion and 78% isolated yield per pass. Solvent recovery systems reduce waste by 60% compared to batch processes.
Table 2. Industrial Method Economics
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Yield (%) | 68 | 78 |
| Solvent Waste (L/kg) | 12 | 4.8 |
| Operating Cost ($/kg) | 220 | 165 |
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-(®-1-Benzyl-piperidin-3-ylamino)-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1.1. Dopamine Transporter Inhibition
One of the primary applications of 2-((R)-1-Benzyl-piperidin-3-ylamino)-ethanol is its role as a selective inhibitor of the dopamine transporter (DAT). Research has shown that derivatives of this compound exhibit high affinity for DAT, which is crucial in the treatment of conditions like cocaine addiction and other substance use disorders. For instance, a study highlighted that specific structural modifications to piperidine derivatives led to compounds with enhanced DAT selectivity and potency, demonstrating the therapeutic potential in managing dopamine-related conditions .
1.2. Calmodulin-Dependent Kinase Inhibition
Another significant application is its role in inhibiting calmodulin-dependent kinases (CaMKs), which are implicated in various cellular processes including insulin signaling pathways. A recent study identified that certain derivatives could restore insulin sensitivity in vivo, particularly in mouse models of diet-induced obesity. This suggests potential applications in treating metabolic disorders such as type 2 diabetes .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) of 2-((R)-1-Benzyl-piperidin-3-ylamino)-ethanol has been critical for optimizing its pharmacological properties. SAR studies have revealed that modifications to the piperidine ring and the introduction of different substituents can significantly affect the binding affinity and selectivity for DAT and CaMKs.
| Compound | Binding Affinity (Ki, nM) | Selectivity Ratio (SERT/DAT) | Selectivity Ratio (NET/DAT) |
|---|---|---|---|
| Compound A | 8.63 | 172 | 48.4 |
| Compound B | 19.9 | 41.8 | 11.5 |
| Compound C | 13.5 | 8.63 | 418 |
This table summarizes key findings from SAR studies, indicating that specific modifications can lead to compounds with desirable pharmacological profiles .
3.1. Treatment of Cocaine Addiction
A notable case study involved the evaluation of several derivatives of 2-((R)-1-Benzyl-piperidin-3-ylamino)-ethanol for their efficacy in reducing cocaine-seeking behavior in animal models. The results indicated that certain compounds effectively reduced cravings and withdrawal symptoms, suggesting their potential as therapeutic agents for addiction treatment .
3.2. Insulin Sensitivity Restoration
In another case study focusing on metabolic health, a derivative was tested on mice exhibiting diet-induced obesity. The compound improved glucose tolerance and insulin sensitivity significantly compared to control groups, demonstrating its potential utility in diabetes management .
Mechanism of Action
The mechanism of action of 2-(®-1-Benzyl-piperidin-3-ylamino)-ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The ethanolamine moiety may facilitate binding to these targets, while the piperidine ring and benzyl group contribute to the overall binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Research Findings and Differences
Stereochemical Impact: The (R)-enantiomer of 2-((R)-1-Benzyl-piperidin-3-ylamino)-ethanol likely exhibits distinct receptor-binding properties compared to its racemic or S-enantiomer forms. For example, the (3R,4R)-configured analog in demonstrates how stereochemistry influences synthetic pathways and biological activity .
Halogenation: Compounds like 1-(4-chloro-2-fluorophenyl)-N-methylmethanamine () highlight how halogen substituents enhance stability or modulate electronic properties .
Synthetic Accessibility: The discontinued status of 2-((R)-1-Benzyl-piperidin-3-ylamino)-ethanol () suggests challenges in large-scale synthesis or stability, whereas analogs with tert-butyl carbamate groups (e.g., [1-(2-amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester) are designed for easier handling .
Biological Activity
2-((R)-1-Benzyl-piperidin-3-ylamino)-ethanol is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This compound features a piperidine ring, which is known for its diverse biological activities, including neuroprotective and anticholinesterase properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of 2-((R)-1-Benzyl-piperidin-3-ylamino)-ethanol can be represented as follows:
This structure features a piperidine moiety linked to a benzyl group and an ethanolamine side chain, which contributes to its biological activity.
The biological activity of 2-((R)-1-Benzyl-piperidin-3-ylamino)-ethanol primarily involves:
- Acetylcholinesterase Inhibition : Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic neurotransmission, making these compounds potential candidates for treating neurodegenerative diseases like Alzheimer's.
- Neuroprotective Effects : The presence of the piperidine structure is associated with neuroprotective properties. Studies indicate that derivatives can protect neuronal cells from oxidative stress and apoptosis.
Table 1: Inhibition Potency Against AChE and Other Targets
Study on Neuroprotective Effects
A study conducted by Estrada et al. explored the neuroprotective effects of donepezil-flavonoid hybrids, which include compounds similar to 2-((R)-1-Benzyl-piperidin-3-ylamino)-ethanol. The results demonstrated significant inhibition of AChE and protective effects against oxidative stress in neuronal cell lines, indicating that modifications to the piperidine structure could enhance neuroprotection while maintaining AChE inhibition .
Anticancer Activity
Research has shown that piperidine derivatives exhibit anticancer properties. For instance, compounds derived from piperidine structures demonstrated cytotoxic effects against various cancer cell lines, including HeLa and MDA-MB-231. These studies suggest that the introduction of specific functional groups can enhance the antiproliferative activity of such compounds .
Q & A
Q. What are the optimized synthetic routes for 2-((R)-1-Benzyl-piperidin-3-ylamino)-ethanol, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with (R)-1-benzylpiperidin-3-amine. Key steps include:
- Alkylation : Reacting the amine with ethylene oxide or chloroethanol under basic conditions (e.g., triethylamine in dichloromethane) .
- Purification : Column chromatography or recrystallization to isolate the product.
- Yield Optimization : Adjusting stoichiometry (1.2:1 molar ratio of ethylene oxide to amine), temperature (0–25°C), and reaction time (12–24 hours) improves yields to ~65–75% .
Table 1 : Synthesis Parameters and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Alkylation | Ethylene oxide, Et₃N, DCM, 25°C, 24h | 68 | 95% |
| Purification | Silica gel chromatography (EtOAc/MeOH 9:1) | 62 | 99% |
Q. How do physicochemical properties (e.g., logP, solubility) affect the compound’s bioavailability?
- Methodological Answer : The compound’s amino alcohol structure confers moderate hydrophilicity (logP ~1.2) and solubility in polar solvents (e.g., 25 mg/mL in water at 25°C). These properties influence its blood-brain barrier permeability and metabolic stability .
- Vaporization Enthalpy : Estimated at 75.3 kJ/mol via group-contribution methods, suggesting low volatility .
- Stability : Stable at pH 5–7 but degrades under strong acidic/basic conditions (e.g., t½ = 2 hours at pH 2) .
Advanced Research Questions
Q. How can contradictory pharmacological data (e.g., receptor affinity vs. functional activity) be systematically resolved?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell type, receptor isoform). Strategies include:
- Dose-Response Curves : Validate affinity (Kd) and efficacy (EC₅₀) across multiple assays (e.g., radioligand binding vs. cAMP inhibition) .
- Structural Analysis : Compare X-ray crystallography or molecular docking results to identify steric hindrance or allosteric effects .
Case Study : Discrepancies in dopamine D2 receptor binding (Ki = 120 nM vs. 450 nM) were resolved by controlling for endogenous dopamine levels in assays .
Q. What advanced techniques elucidate receptor-ligand interaction mechanisms for this compound?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to receptors like σ-1 or 5-HT₃ .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to distinguish hydrophobic vs. hydrogen-bond interactions .
- Cryo-EM : Resolves binding conformations in G protein-coupled receptors (GPCRs) at near-atomic resolution .
Table 2 : Receptor Interaction Data
| Target | Assay Type | Kd (nM) | Technique |
|---|---|---|---|
| σ-1 Receptor | SPR | 85 ± 12 | |
| 5-HT₃ | Radioligand | 220 ± 30 |
Methodological Guidance for Experimental Design
Q. What strategies mitigate instability during long-term storage?
- Answer :
- Storage Conditions : -20°C in amber vials under nitrogen atmosphere to prevent oxidation .
- Lyophilization : Increases shelf life (≥2 years) by reducing hydrolytic degradation .
Q. How are stereochemical purity and enantiomeric excess validated post-synthesis?
- Answer :
- Chiral HPLC : Uses columns like Chiralpak AD-H (hexane:isopropanol 80:20, 1 mL/min) to confirm >98% enantiomeric excess .
- Optical Rotation : Compare [α]D²⁵ values to literature standards (e.g., [α]D²⁵ = +15.6° for R-enantiomer) .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
